molecular formula C8H5F2NO3 B8800713 1-(2,5-Difluorophenyl)-2-nitroethanone

1-(2,5-Difluorophenyl)-2-nitroethanone

Cat. No.: B8800713
M. Wt: 201.13 g/mol
InChI Key: WKEFFFBJQFFIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorophenyl)-2-nitroethanone is a fluorinated nitroacetophenone derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 5-positions and a nitro (-NO₂) group attached to the ethanone moiety. The nitro and fluorine substituents confer distinct electronic and steric properties, influencing reactivity, stability, and biological activity.

Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-2-nitroethanone

InChI

InChI=1S/C8H5F2NO3/c9-5-1-2-7(10)6(3-5)8(12)4-11(13)14/h1-3H,4H2

InChI Key

WKEFFFBJQFFIJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The following table compares key attributes of 1-(2,5-Difluorophenyl)-2-nitroethanone with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Safety Notes
This compound C₈H₅F₂NO₃* ~201.13* 2,5-difluoro, 2-nitro Not reported Likely reactive due to nitro group
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone [] C₈H₆F₂O₂ 172.13 3,5-difluoro, 2-hydroxy Solid (black) No major hazards reported
1-(2-Amino-6-nitrophenyl)ethanone [] C₈H₈N₂O₃ 180.16 2-amino, 6-nitro Not reported Toxicological properties unstudied
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone [] C₈H₃Cl₂F₃O 243.01 3,5-dichloro, 2,2,2-trifluoro Not reported P261: Avoid inhalation
1-(2,4-Difluorophenyl)ethanone [] C₈H₆F₂O 156.13 2,4-difluoro Liquid Commercial availability via NIST

*Estimated based on structural analogs.

Key Observations:
  • Fluorine Substitution : Difluoro substitution at the 2,5-positions (target) vs. 3,5-positions () alters steric hindrance and electronic distribution, affecting solubility and melting points.
  • Safety Profile : Nitro-containing compounds (e.g., ) often require stringent handling (e.g., P261: avoid dust inhalation), whereas hydroxy- or methoxy-substituted analogs are less hazardous .

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